![molecular formula C22H16N6O2 B2859155 3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide CAS No. 2034563-52-3](/img/structure/B2859155.png)

3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

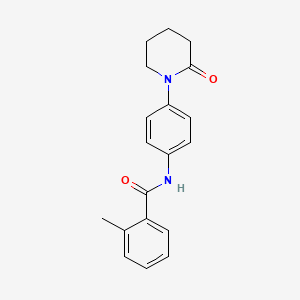

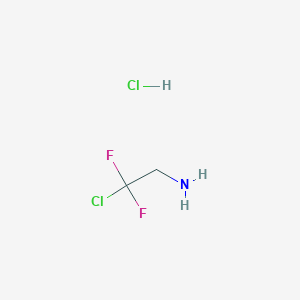

The compound is a complex organic molecule that likely contains a benzene ring (from the “phenyl” part), a pyridine ring (from the “pyridin-3-yl” part), a 1,2,3-triazole ring (from the “1H-1,2,3-triazol-4-yl” part), and an isoxazole ring (from the “benzo[c]isoxazole-5-carboxamide” part) .

Molecular Structure Analysis

The molecular structure likely includes multiple ring structures including a benzene ring, a pyridine ring, a 1,2,3-triazole ring, and an isoxazole ring .Applications De Recherche Scientifique

Antiviral Applications

The indole derivatives have been reported to possess significant antiviral activities . Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, our compound could be explored for its potential as an antiviral agent, particularly against RNA and DNA viruses.

Anti-inflammatory and Analgesic Properties

Indole derivatives have also demonstrated anti-inflammatory and analgesic activities . Compounds with indole and triazole moieties have been compared with known drugs like indomethacin and celecoxib for their effectiveness in reducing inflammation and pain . This suggests that our compound could be a candidate for the development of new anti-inflammatory and pain-relief medications.

Anticancer Research

The presence of indole and triazole in a compound’s structure has been associated with anticancer properties . These compounds can bind with high affinity to multiple receptors, which is crucial in the development of anticancer drugs . The compound could be investigated for its potential to inhibit cancer cell growth and proliferation.

Antimicrobial Activity

Indole derivatives are known to exhibit antimicrobial properties . They have been used to combat a variety of microbial infections, including those caused by bacteria and fungi . The compound could be studied for its efficacy in treating microbial infections, possibly offering a new avenue for antibiotic development.

Enzyme Inhibition

Compounds containing indole and triazole rings have been studied for their ability to inhibit various enzymes. This is particularly relevant in the context of antitubercular, antidiabetic, and anticholinesterase activities . The compound could be valuable in the research of enzyme inhibitors for therapeutic applications.

Agricultural Chemical Research

Indole derivatives like indole-3-acetic acid play a role as plant hormones. The compound could be investigated for its potential use in agricultural chemistry , particularly in the synthesis of plant growth regulators or as a component in the development of new pesticides .

Drug Development Synthon

The imidazole moiety, which is structurally related to triazole, is a core component in many natural products and drugs. It serves as an important synthon in drug development, suggesting that our compound could be a valuable starting point for the synthesis of a range of pharmacologically active molecules .

Fungicidal Applications

Lastly, compounds with similar structures have shown fungicidal activity . This indicates that our compound could be synthesized and tested for its ability to protect plants or materials against fungal decay and contamination .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-phenyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O2/c29-22(24-12-17-14-28(27-25-17)18-7-4-10-23-13-18)16-8-9-20-19(11-16)21(30-26-20)15-5-2-1-3-6-15/h1-11,13-14H,12H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUYCMMYLROWOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=CN(N=N4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid](/img/structure/B2859076.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2859085.png)

![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)

![5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2859092.png)